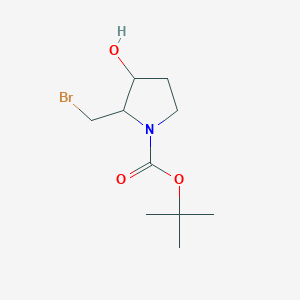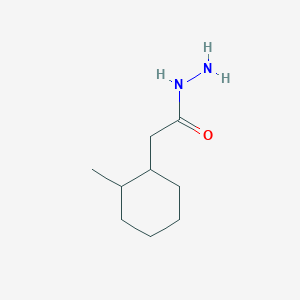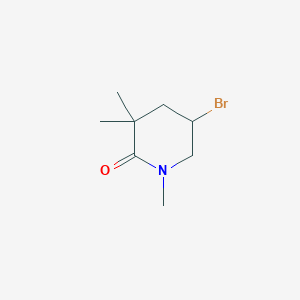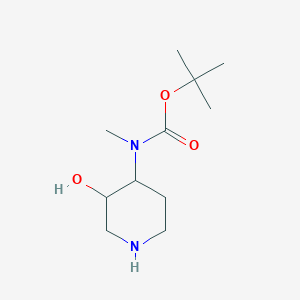
cis-4-(Boc-methylamino)-3-hydroxypiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-(Boc-methylamino)-3-hydroxypiperidine: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, a hydroxyl group at the third position, and a methylamino group at the fourth position in the cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Boc-methylamino)-3-hydroxypiperidine typically involves the following steps:
Protection of the Amino Group: The starting material, piperidine, undergoes protection of the amino group using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step results in the formation of Boc-protected piperidine.
Hydroxylation: The Boc-protected piperidine is then subjected to hydroxylation at the third position using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Methylation: The hydroxylated intermediate is further reacted with methylamine to introduce the methylamino group at the fourth position. This step is typically carried out under basic conditions using reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-4-(Boc-methylamino)-3-hydroxypiperidine can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the hydroxyl or amino groups, leading to the formation of various derivatives. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Alkylated, acylated, or sulfonylated derivatives
Scientific Research Applications
cis-4-(Boc-methylamino)-3-hydroxypiperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a valuable tool in the development of new drugs and therapeutic agents.
Medicine: Research on this compound includes its potential use in the treatment of various diseases, such as cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and specialty materials. Its versatility and reactivity make it an important building block in industrial processes.
Mechanism of Action
The mechanism of action of cis-4-(Boc-methylamino)-3-hydroxypiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of cellular processes. The exact mechanism of action depends on the specific application and target of the compound.
Comparison with Similar Compounds
cis-4-(Boc-amino)-3-hydroxypiperidine: Similar structure but lacks the methyl group on the amino group.
trans-4-(Boc-methylamino)-3-hydroxypiperidine: Similar structure but with the trans configuration.
cis-4-(Boc-methylamino)-3-methoxypiperidine: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness: cis-4-(Boc-methylamino)-3-hydroxypiperidine is unique due to the presence of both the Boc-protected methylamino group and the hydroxyl group in the cis configuration. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-(3-hydroxypiperidin-4-yl)-N-methylcarbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13(4)8-5-6-12-7-9(8)14/h8-9,12,14H,5-7H2,1-4H3 |
InChI Key |
DGPOPIMILSMVPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCNCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


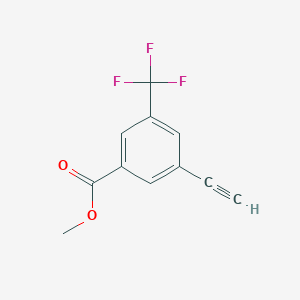
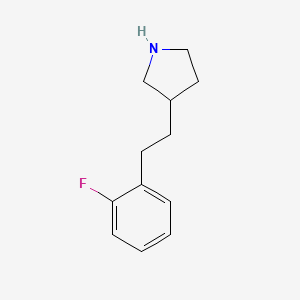
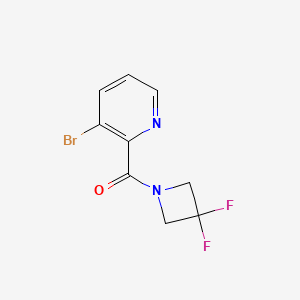
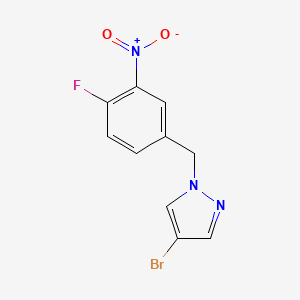
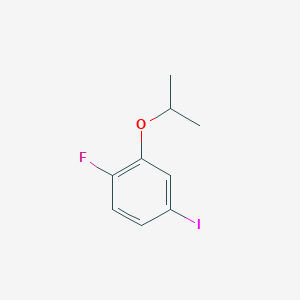
![2-[6-[4,5-Bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14768795.png)
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-[2-hydroxylcarbonylethylamino]malonic Acid Diamide](/img/structure/B14768803.png)
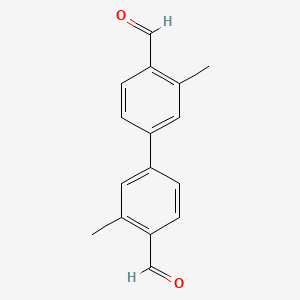
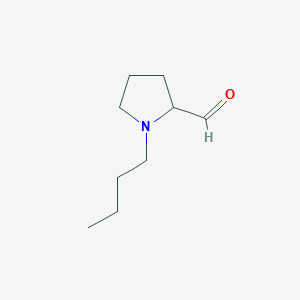

![Benzo[c]isoxazole-5-carboxylic acid](/img/structure/B14768826.png)
